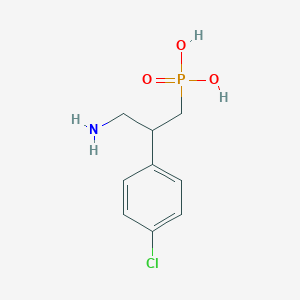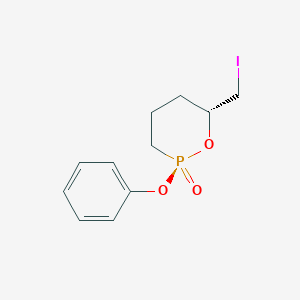
alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as AF-2 and has been studied extensively for its unique properties.
Mecanismo De Acción
The mechanism of action of AF-2 is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, AF-2 reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
AF-2 has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. AF-2 has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, AF-2 has been found to have antioxidant properties, which may help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AF-2 has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. AF-2 is also relatively inexpensive compared to other compounds with similar properties. However, there are limitations to the use of AF-2 in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, AF-2 has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are many potential future directions for research on AF-2. One area of research could focus on developing new synthesis methods for AF-2 that are more efficient and cost-effective. Another area of research could focus on understanding the mechanism of action of AF-2 in more detail. This could involve studying the interaction of AF-2 with COX enzymes and other molecular targets. Additionally, future research could focus on exploring the potential therapeutic applications of AF-2 in more detail, particularly in the treatment of cancer. Finally, future research could focus on developing new derivatives of AF-2 with improved properties for use in lab experiments and potential therapeutic applications.
Métodos De Síntesis
The synthesis of AF-2 involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid, followed by the addition of N-acetyl-2-aminoethanol. The resulting product is AF-2, which is a white crystalline solid. This synthesis method has been optimized to produce high yields of AF-2 with high purity.
Aplicaciones Científicas De Investigación
AF-2 has been studied extensively for its potential applications in various fields of science. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. AF-2 has also been studied for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
Número CAS |
124421-36-9 |
|---|---|
Fórmula molecular |
C15H15FN2O3 |
Peso molecular |
290.29 g/mol |
Nombre IUPAC |
2-acetamido-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)acetamide |
InChI |
InChI=1S/C15H15FN2O3/c1-10(19)18-14(13-3-2-8-21-13)15(20)17-9-11-4-6-12(16)7-5-11/h2-8,14H,9H2,1H3,(H,17,20)(H,18,19) |
Clave InChI |
LODZQBZYDDLTON-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
SMILES canónico |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
Sinónimos |
AcNH-FBFA alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide, (R-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)
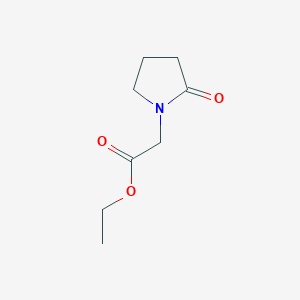

![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
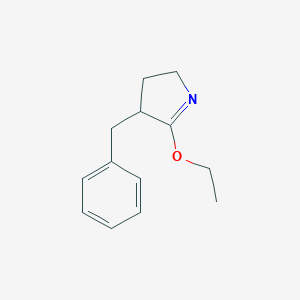
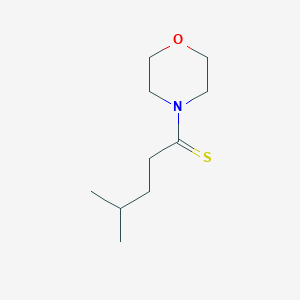
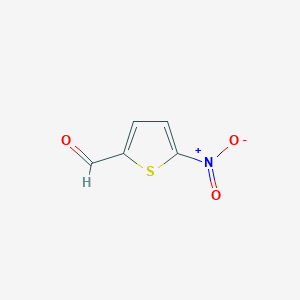
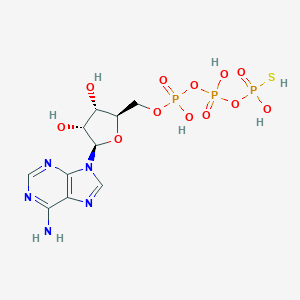

![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)
